molecular formula C15H16ClN3O2S B3058889 N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide CAS No. 92494-47-8

N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide

Cat. No.: B3058889
CAS No.: 92494-47-8
M. Wt: 337.8 g/mol
InChI Key: QGZPYMJDEGDPNO-UHFFFAOYSA-N
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Description

N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide, commonly known as CTZMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • This compound has been synthesized and characterized in various studies, focusing on its molecular structure and properties. For example, Salian, Narayana, and Sarojini (2017) performed the synthesis and spectroscopic characterization of a similar compound, highlighting its structure through FT-IR, NMR, and LCMS data (Salian, Narayana, & Sarojini, 2017).

Antimicrobial and Antitumor Activity

Structural Studies

  • The molecular structure and intermolecular interactions of compounds like N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide have been extensively studied. Saravanan et al. (2016) investigated the crystal structure, highlighting the orientation of the chlorophenyl ring relative to the thiazole ring (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Pharmacological Evaluation

  • The compound and its derivatives have been part of pharmacological evaluations, exploring their potential in treating various conditions. For instance, Kumar and Mishra (2020) synthesized diphenylamine derivatives of this compound and evaluated their analgesic and anti-inflammatory activities (Kumar & Mishra, 2020).

Biological Potentials

  • The compound's derivatives have been investigated for biological potentials, such as in antibacterial agents. Bhoi et al. (2015) synthesized derivatives and tested their in-vitro antibacterial activity, showing broad-spectrum activity against various microorganisms (Bhoi, Borad, Parmar, & Patel, 2015).

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c16-12-3-1-11(2-4-12)13-10-22-15(17-13)18-14(20)9-19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZPYMJDEGDPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239017
Record name N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

92494-47-8
Record name N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092494478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC339675
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL)-2-(4-MORPHOLINYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBR1X81K2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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